Cas no 1251611-58-1 (1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine)

1-2-(Ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine is a synthetic organic compound featuring a piperidine core functionalized with a 2-(ethylsulfanyl)benzoyl group and a propargyloxymethyl substituent. This structure confers potential reactivity and binding properties, making it a candidate for applications in medicinal chemistry and agrochemical research. The ethylsulfanyl moiety may enhance lipophilicity, while the propargyl group offers versatility for further derivatization via click chemistry. Its well-defined molecular architecture allows for precise modifications, supporting the development of targeted bioactive molecules. The compound’s stability and synthetic accessibility further contribute to its utility in exploratory studies and intermediate synthesis.
1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine structure
1251611-58-1 structure
商品名:1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine
CAS番号:1251611-58-1
MF:C18H23NO2S
メガワット:317.445723772049
CID:6342908
PubChem ID:49669959

1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine 化学的及び物理的性質

名前と識別子

    • 1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine
    • 1251611-58-1
    • (2-ethylsulfanylphenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone
    • F6033-0666
    • 1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
    • AKOS024529587
    • VU0529888-1
    • (2-(ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
    • インチ: 1S/C18H23NO2S/c1-3-12-21-14-15-8-7-11-19(13-15)18(20)16-9-5-6-10-17(16)22-4-2/h1,5-6,9-10,15H,4,7-8,11-14H2,2H3
    • InChIKey: IRBZTWPCRWOZRK-UHFFFAOYSA-N
    • ほほえんだ: S(CC)C1C=CC=CC=1C(N1CCCC(COCC#C)C1)=O

計算された属性

  • せいみつぶんしりょう: 317.14495015g/mol
  • どういたいしつりょう: 317.14495015g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6033-0666-20mg
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
20mg
$99.0 2023-09-09
Life Chemicals
F6033-0666-5μmol
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
5μmol
$63.0 2023-09-09
Life Chemicals
F6033-0666-2mg
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
2mg
$59.0 2023-09-09
Life Chemicals
F6033-0666-10μmol
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6033-0666-5mg
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
5mg
$69.0 2023-09-09
Life Chemicals
F6033-0666-30mg
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
30mg
$119.0 2023-09-09
Life Chemicals
F6033-0666-2μmol
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6033-0666-20μmol
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
20μmol
$79.0 2023-09-09
Life Chemicals
F6033-0666-3mg
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
3mg
$63.0 2023-09-09
Life Chemicals
F6033-0666-10mg
1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine
1251611-58-1
10mg
$79.0 2023-09-09

1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine 関連文献

1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidineに関する追加情報

Introduction to 1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine (CAS No. 1251611-58-1)

1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine, identified by its Chemical Abstracts Service (CAS) number 1251611-58-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a piperidine core conjugated with various functional groups, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural complexity of this compound, characterized by the presence of an ethylsulfanyl group, a benzoyl moiety, and a propargyl ether, makes it a promising candidate for further exploration in synthetic chemistry and biological evaluation.

The piperidine ring is a common pharmacophore in many bioactive molecules, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability. In 1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine, the piperidine scaffold is further functionalized with an ethylsulfanyl group at the 2-position and a propargyl ether at the 3-position. The benzoyl group attached to the piperidine ring introduces additional electronic and steric effects, which can modulate the compound's interactions with biological targets.

Recent advancements in pharmaceutical research have highlighted the importance of multivalent interactions in drug design. The presence of both sulfur and oxygen-containing functional groups in 1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine suggests potential for diverse binding modes with biological receptors. This structural feature could be exploited to develop novel therapeutic agents with enhanced binding affinity and selectivity.

The propargyl ether moiety in this compound is particularly noteworthy, as propargyl derivatives have been shown to exhibit interesting pharmacological properties. Propargyl alcohols can participate in various chemical reactions, including copper-catalyzed azide–alkyne cycloadditions (CuAAC), which are widely used in bioconjugation techniques. This reactivity could be leveraged to develop prodrugs or conjugates for targeted drug delivery systems.

In the context of current research trends, 1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine aligns with the growing interest in heterocyclic compounds as drug candidates. Piperidine derivatives have been extensively studied for their role in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory medications. The unique combination of functional groups in this compound may open new avenues for therapeutic intervention.

The ethylsulfanyl group introduces a sulfur atom into the molecule, which can enhance hydrogen bonding capabilities and influence electronic distribution. Sulfur-containing heterocycles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The benzoyl group further contributes to the compound's pharmacological potential by providing a hydrophobic anchor that can interact with lipid rafts or membrane proteins.

One of the most exciting aspects of 1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine is its potential for structure-based drug design. High-throughput screening (HTS) and computational modeling techniques can be employed to identify optimal analogs with enhanced potency and reduced toxicity. The propargyl ether functionality also allows for facile modifications through cross-coupling reactions, enabling the synthesis of libraries of derivatives for rapid testing.

Recent studies have demonstrated the importance of physicochemical properties such as solubility, permeability, and metabolic stability in drug development. The structural features of 1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine suggest that it may possess favorable pharmacokinetic profiles suitable for oral administration. However, further studies are needed to evaluate its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties.

The benzoyl group in this compound can also serve as a site for derivatization to explore different biological activities. For instance, replacing the benzoyl moiety with other aromatic or heteroaromatic groups could alter the compound's binding interactions without significantly affecting its overall structure. Such modifications are crucial for optimizing lead compounds into viable drug candidates.

Another area of interest is the potential use of 1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine as a scaffold for developing kinase inhibitors. Piperidine derivatives have been widely used in kinase-targeted therapies due to their ability to mimic ATP binding pockets effectively. The presence of multiple functional groups in this compound provides ample opportunities for tuning its kinase inhibitory activity.

The propargyl ether functionality also opens up possibilities for developing bioconjugates through click chemistry approaches. CuAAC reactions have been successfully applied to attach antibodies or other targeting moieties to small molecules, enhancing their therapeutic efficacy. This strategy could be particularly useful for developing targeted therapies against specific diseases.

In conclusion, 1 - 2 - ( ethyl sulfanyl ) benzoyl - 3 - ( prop - 2 - yn - 1 - yloxy ) methyl piperidine ( CAS No . 1251611 - 58 - 1 ) represents a promising candidate for further exploration in pharmaceutical chemistry . Its unique structural features , including the piperidine core , ethylsulfanyl group , benzoyl moiety , and propargyl ether , make it an attractive scaffold for developing novel therapeutic agents . Recent advancements in drug design methodologies , such as structure-based drug design and click chemistry , provide exciting opportunities to exploit this compound's potential . Further studies are warranted to fully elucidate its biological activities and pharmacokinetic properties .

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